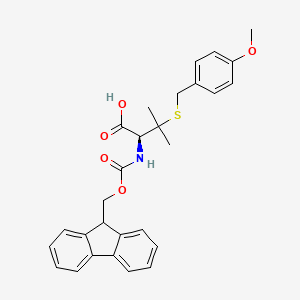

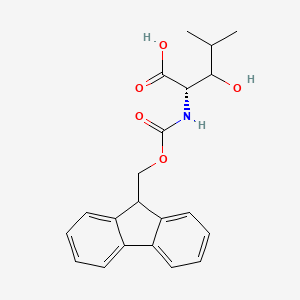

Fmoc-(2S,3RS)-2-氨基-3-羟基-4-甲基戊酸

描述

Synthesis Analysis

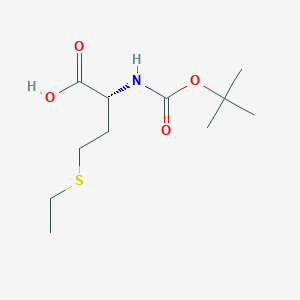

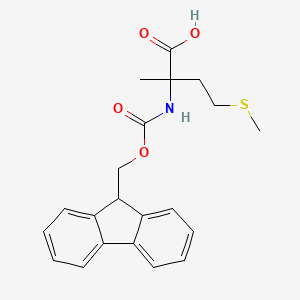

A chemoenzymatic and stereoselective synthesis of Fmoc-protected (2S,3S)-2-hydroxy-3-amino acids from 2-furaldehyde is described . A 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, is reported .Molecular Structure Analysis

The molecular structure of “Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid” can be found in various databases . The compound has a molecular weight of 369.4 g/mol.Chemical Reactions Analysis

The key to the success of the syntheses was the development of a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate .科学研究应用

非蛋白氨基酸合成

Fmoc-(2S,3RS)-2-氨基-3-羟基-4-甲基戊酸: 在非蛋白氨基酸合成中起着至关重要的作用,这些氨基酸不是由 DNA 直接编码的,但在研究和药物开发中具有重要意义。 该化合物作为合成 (2S,3R)-3-烷基/烯基谷氨酸的前体,包括生物学上重要的氨基酸 (2S,3R)-3-甲基谷氨酸 。 这些氨基酸存在于天然产物中,用于阐明生物过程的机制并开发肽和肽模拟治疗剂 .

抗生素开发

该化合物用于制备非蛋白氨基酸 (2S,3R)-3-甲基谷氨酸 (3MeGlu),该氨基酸存在于几种抗生素中,包括临床上重要的抗生素达托霉素。 达托霉素和其他抗生素,如 A54145 因子和钙依赖性抗生素 (CDA) 因子,包含 3MeGlu 作为成分 .

兴奋性氨基酸转运蛋白抑制

从 Fmoc-(2S,3RS)-2-氨基-3-羟基-4-甲基戊酸 衍生的 (2S,3R)-3-甲基谷氨酸是兴奋性氨基酸转运蛋白 GLT-1、EAAT2 和 EAAT4 的选择性抑制剂。 它被用作研究一般 EAAT 功能的关键工具,这对于理解大脑中神经递质的调节至关重要 .

肽合成

Fmoc 保护基团广泛用于固相肽合成 (SPPS),该化合物在用于 Fmoc SPPS 的保护后,可以将修饰的氨基酸掺入肽中。 这对创建具有特定生物活性和稳定性特征的肽至关重要 .

对映选择性合成

该化合物参与对映选择性合成,这些反应优先产生一种对映异构体而不是另一种。 这在制药行业尤其重要,因为药物的活性可能高度依赖于其手性 .

生物过程研究

由于该化合物存在于各种天然产物中,因此 Fmoc-(2S,3RS)-2-氨基-3-羟基-4-甲基戊酸 用于研究生物过程。 它有助于研究蛋白质和酶的结构和功能,这可能导致发现新的药物靶点 .

治疗剂的开发

该化合物在合成 3-取代谷氨酸衍生物中的作用使其在治疗剂的开发中具有价值。 这些药物可以模拟或抑制天然肽和蛋白质的作用,为治疗一系列疾病提供潜在的治疗方法 .

先进电池科学

虽然与该化合物本身没有直接关系,但 Fmoc 保护策略也用于先进电池科学。 它用于合成电解质材料和其他需要精确有机合成技术的部件 .

作用机制

Target of Action

Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is a nonproteinogenic amino acid that is used in the synthesis of peptides and peptidomimetic therapeutic agents . It is specifically used in the preparation of the nonproteinogenic amino acid (2S,3R)-3-methylglutamate (3MeGlu) and other 3-substituted glutamate derivatives . These compounds have been found in a variety of natural products and are used as tools to elucidate mechanisms of biological processes .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The key to the success of these syntheses was the development of a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate . The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate was explored . The resulting 1,4-addition products were easily converted into the Fmoc- (2S,3R)-3-alkyl/alkenylglutamates in two steps .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides and peptidomimetic therapeutic agents . It plays a crucial role in the enantioselective synthesis of nonproteinogenic and unnatural amino acids .

Result of Action

The compound’s action results in the synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate . These compounds are used in the development of peptide and peptidomimetic therapeutic agents .

Action Environment

The action of Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid can be influenced by various environmental factors. For instance, the conditions under which the compound is synthesized can affect its yield and efficacy . .

实验室实验的优点和局限性

The main advantages of using Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoicacid in lab experiments are its versatility, stability, and availability. Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoicacid is a stable molecule that can be used in a variety of ways in the laboratory. It is also easy to obtain and is commercially available. The main limitation of Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoicacid is that it is a synthetic molecule and is not found naturally in the body. As such, it may not be suitable for studying natural biological processes.

未来方向

Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoicacid is a versatile amino acid that has a wide range of applications in the laboratory. In the future, Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoicacid may be used to study protein-protein interactions, post-translational modifications, and enzyme kinetics and inhibition. It may also be used as a tag for protein purification and in fluorescent labeling. Additionally, Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoicacid may be used in the development of new peptide drugs and in the synthesis of peptide libraries. Finally, Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoicacid may be used in the study of protein folding and stability.

安全和危害

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRGLIQVUMAZJU-OYKVQYDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

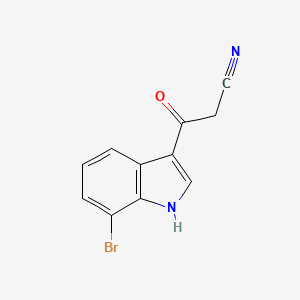

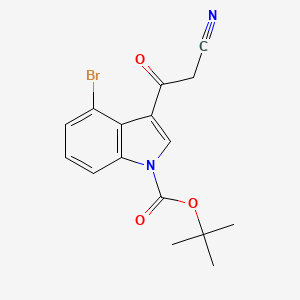

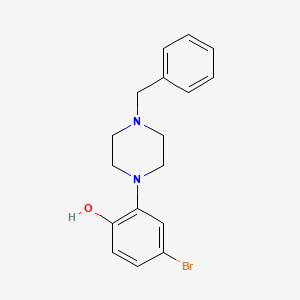

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

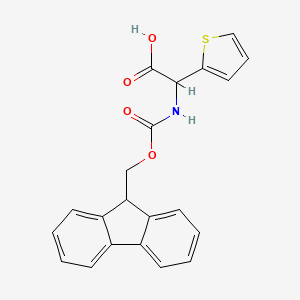

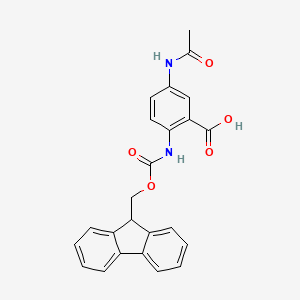

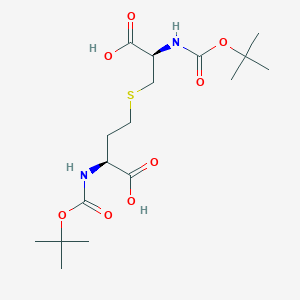

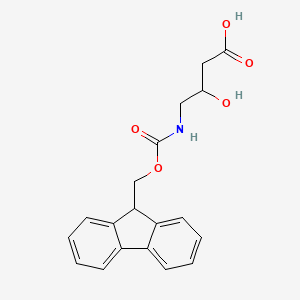

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。